

An In-depth Technical Guide to 4,4'-Dimethoxydiphenylamine (CAS 101-70-2)

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Compound of Interest

Compound Name: 4,4'-Dimethoxydiphenylamine

Cat. No.: B142901

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Abstract

This technical guide provides a comprehensive overview of the core properties of **4,4'-Dimethoxydiphenylamine** (CAS 101-70-2), a versatile aromatic amine. This document consolidates essential physicochemical, spectral, and toxicological data, alongside detailed experimental protocols for its synthesis and purification. Furthermore, it elucidates its primary application as a hole-transporting material in organic electronics, visualized through a detailed workflow diagram. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in materials science and organic synthesis.

Chemical and Physical Properties

4,4'-Dimethoxydiphenylamine, also known as bis(4-methoxyphenyl)amine, is a silver-grey crystalline solid at room temperature.^{[1][2]} It is a symmetrical aromatic amine with two methoxy-substituted phenyl rings attached to a central nitrogen atom. This structure imparts significant electron-donating properties, making it a valuable component in various applications, particularly in the field of organic electronics.^[3]

Physicochemical Data

The key physicochemical properties of **4,4'-Dimethoxydiphenylamine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₅ NO ₂	[4][5]
Molecular Weight	229.27 g/mol	[4][5]
CAS Number	101-70-2	[4][5]
Appearance	Silver-grey crystalline solid	[1][2]
Melting Point	100-104 °C	[4][5]
Boiling Point	250-255 °C at 15 Torr	[3]
Solubility	Soluble in methanol; Insoluble in water.	[1][4]
Density	~1.1 g/cm ³ (rough estimate)	[1][3]
Refractive Index	~1.5300 (estimate)	[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **4,4'-Dimethoxydiphenylamine**. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment	Source(s)
^1H NMR (400 MHz, CDCl_3)	6.75-7.10	Singlet (broad)	4H, Aromatic CH	[6]
6.80	Doublet ($J = 7.9$ Hz)	4H, Aromatic CH	[6]	
3.77	Singlet	6H, $-\text{OCH}_3$	[6]	
^{13}C NMR (100 MHz, CDCl_3)	154.0	-	C (quaternary, aromatic, attached to O)	[6]
119.4	-	CH (aromatic)	[6]	
114.6	-	CH (aromatic)	[6]	
55.6	-	$-\text{OCH}_3$	[6]	

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm^{-1})	Assignment	Source(s)
~3000	Aromatic C-H stretch	[4][7]
~2850	Aliphatic C-H stretch ($-\text{OCH}_3$)	[4][7]
~1500, ~1600	Aromatic C=C stretch	[4][7]
~1240	C-O stretch (aryl ether)	[4][7]
~1030	C-O stretch (aryl ether)	[4][7]
~820	C-H out-of-plane bend (para-substituted)	[4][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

m/z	Assignment	Source(s)
229	$[M]^+$ (Molecular ion)	[4] [8]
214	$[M - CH_3]^+$	[4] [8]
186	$[M - CH_3 - CO]^+$	[4] [8]
158	$[M - CH_3 - CO - CO]^+$	[4] [8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

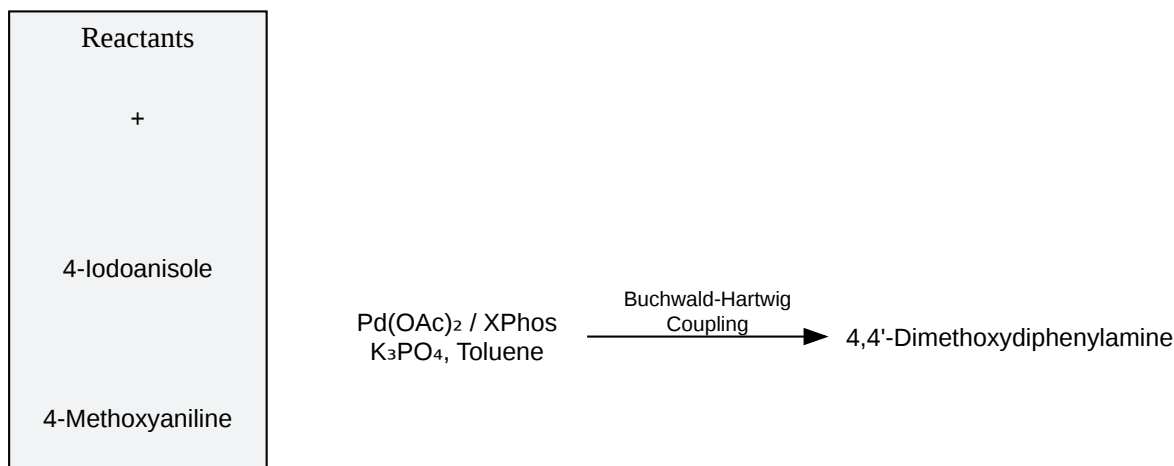
λ_{max} (nm)	Solvent	Source(s)
~300-310	Various organic solvents	[3] [9]

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

This modern and efficient method is widely used for the synthesis of diarylamines.[\[10\]](#)

Reaction Scheme:



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Caption: Buchwald-Hartwig amination for the synthesis of **4,4'-Dimethoxydiphenylamine**.

Materials:

- 4-Iodoanisole
- 4-Methoxyaniline
- Palladium(II) acetate (Pd(OAc)₂)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Potassium phosphate (K₃PO₄)
- Toluene (anhydrous)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole, 4-methoxyaniline, potassium phosphate, palladium(II) acetate, and XPhos.

- Add anhydrous toluene to the flask via syringe.
- Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude **4,4'-Dimethoxydiphenylamine** can be purified by the following methods:

Recrystallization:

- Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Vacuum Distillation:

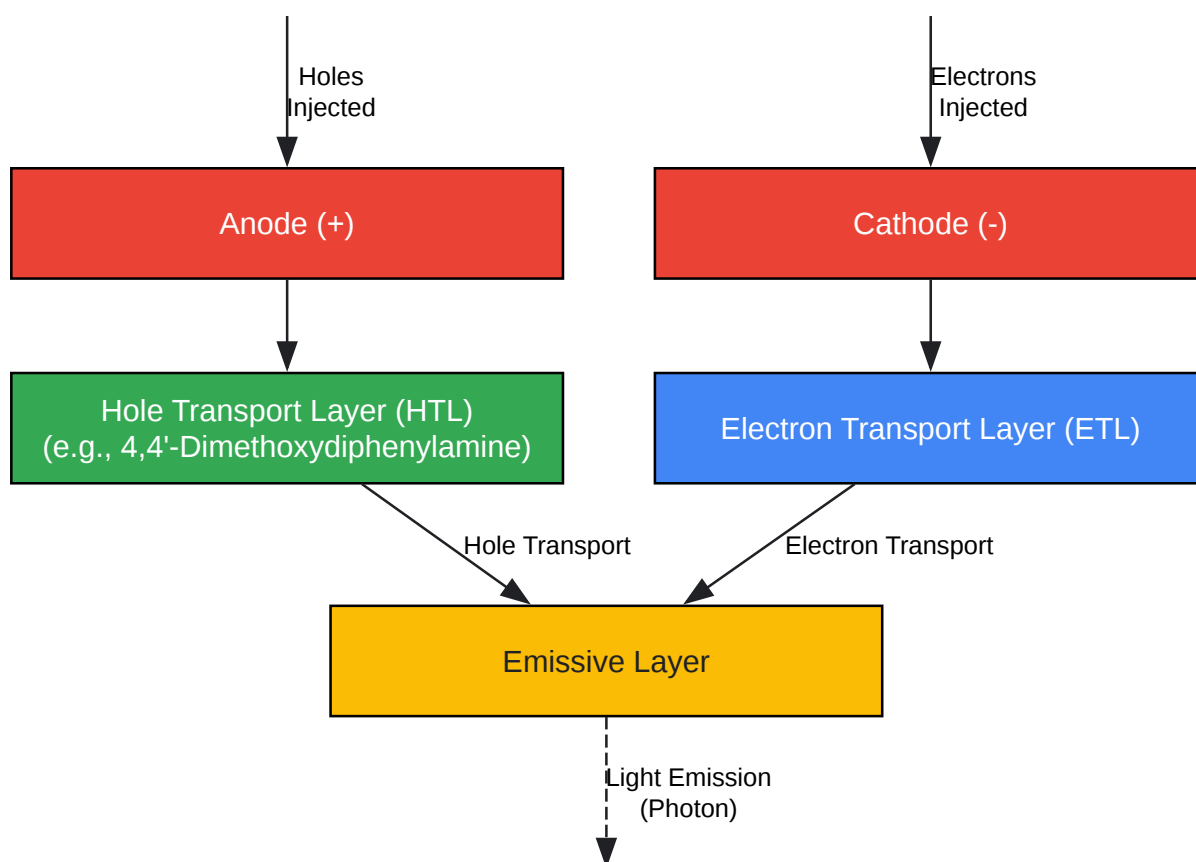
- For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed.^[11] The crude product is heated under reduced pressure, and the purified compound is collected as the distillate.

Applications in Organic Electronics

4,4'-Dimethoxydiphenylamine is extensively used as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3][10] Its electron-rich nature facilitates the efficient transport of positive charge carriers (holes) to the emissive layer of the device, enhancing its overall performance.

Workflow in an OLED Device

The following diagram illustrates the role of **4,4'-Dimethoxydiphenylamine** within a typical OLED structure.



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Caption: Role of **4,4'-Dimethoxydiphenylamine** as a Hole Transport Layer in an OLED.

Toxicology and Safety

4,4'-Dimethoxydiphenylamine is classified as harmful and an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] There is limited evidence of a carcinogenic effect and possible risk of irreversible effects.[4]

Safety Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust.
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
- Store in a tightly closed container in a cool, dry place under an inert atmosphere.[4] It is sensitive to air and may slowly oxidize.[3]

Conclusion

4,4'-Dimethoxydiphenylamine is a key organic compound with well-defined physicochemical and spectroscopic properties. Its utility as a hole-transporting material in organic electronics is a primary driver of its research and commercial interest. This guide provides essential data and protocols to facilitate its synthesis, purification, and application in a research and development setting. Adherence to appropriate safety protocols is paramount when handling this compound.

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